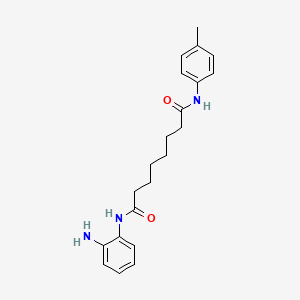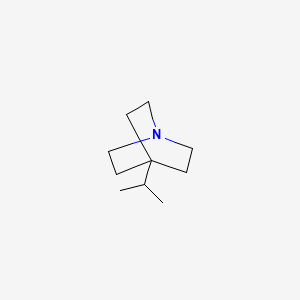
N'-(2-aminophenyl)-N-(4-methylphenyl)octanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N'-(2-aminophenyl)-N-(4-methylphenyl)octanediamide is a compound that belongs to the class of histone deacetylase inhibitors. These inhibitors have gained significant attention due to their potential therapeutic applications in treating various diseases, including cancer and neurodegenerative disorders . This compound is specifically known for its slow, tight-binding inhibition of class I histone deacetylases, particularly HDAC1, HDAC2, and HDAC3 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-(2-aminophenyl)-N-(4-methylphenyl)octanediamide involves the reaction of specific amines with pimelic acid derivatives. The reaction typically requires the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the formation of the desired compound . The reaction conditions often include controlled temperatures and pH levels to ensure optimal yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, along with advanced purification techniques to achieve high purity levels. The compound is typically produced in solid form and stored under specific conditions to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
N'-(2-aminophenyl)-N-(4-methylphenyl)octanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different properties.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions vary depending on the desired outcome but generally involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with altered chemical properties. These derivatives are often studied for their potential therapeutic applications and biological activities .
Scientific Research Applications
Mechanism of Action
N'-(2-aminophenyl)-N-(4-methylphenyl)octanediamide exerts its effects by inhibiting the activity of class I histone deacetylases (HDAC1, HDAC2, and HDAC3). The compound binds tightly to the active site of these enzymes, preventing them from deacetylating histone proteins. This inhibition leads to an increase in acetylated histones, resulting in changes in gene expression and cellular functions . The compound shows a preference for HDAC3, with a binding affinity significantly higher than for HDAC1 .
Comparison with Similar Compounds
Similar Compounds
Suberoylanilide Hydroxamic Acid (SAHA): A fast-on/fast-off HDAC inhibitor with broad activity against class I and class II HDACs.
Trichostatin A (TSA): A potent HDAC inhibitor with activity against both class I and class II HDACs.
Valproic Acid (VPA): A well-known HDAC inhibitor used in the treatment of epilepsy and bipolar disorder.
Uniqueness
N'-(2-aminophenyl)-N-(4-methylphenyl)octanediamide is unique due to its slow, tight-binding inhibition of class I HDACs, particularly HDAC3. This distinctive binding mechanism results in prolonged inhibition and reduced toxicity compared to other HDAC inhibitors like SAHA and TSA . The compound’s preference for HDAC3 makes it a valuable tool for studying the specific roles of this enzyme in various biological processes .
Properties
Molecular Formula |
C21H27N3O2 |
|---|---|
Molecular Weight |
353.46 |
IUPAC Name |
N'-(2-aminophenyl)-N-(4-methylphenyl)octanediamide |
InChI |
InChI=1S/C21H27N3O2/c1-16-12-14-17(15-13-16)23-20(25)10-4-2-3-5-11-21(26)24-19-9-7-6-8-18(19)22/h6-9,12-15H,2-5,10-11,22H2,1H3,(H,23,25)(H,24,26) |
SMILES |
CC1=CC=C(C=C1)NC(=O)CCCCCCC(=O)NC2=CC=CC=C2N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tetrasodium;2-[5-acetamido-6-[4-[5-acetamido-6-[2-carboxylato-4,5-dihydroxy-6-[[3-hydroxy-4-(sulfonatoamino)-6,8-dioxabicyclo[3.2.1]octan-2-yl]oxy]oxan-3-yl]oxy-2-(hydroxymethyl)-4-methyloxan-3-yl]oxy-6-carboxylato-2,3-dihydroxycyclohexyl]oxy-4-hydroxy-2-(sulfooxymethyl)oxan-3-yl]oxy-3,4-dihydroxy-3,4-dihydro-2H-pyran-6-carboxylate](/img/structure/B1149877.png)



